molecular formula C11H10FN B13723442 2-(3-Fluoro-2-methylphenyl)pyrrole

2-(3-Fluoro-2-methylphenyl)pyrrole

Cat. No.: B13723442
M. Wt: 175.20 g/mol
InChI Key: FMHOXKHXQHLFGW-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce pyrrolinones .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-2-methylphenyl)pyrrole is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can enhance its stability, reactivity, and biological activity compared to other fluorinated pyrroles .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7,13H,1H3

InChI Key

FMHOXKHXQHLFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=CN2

Origin of Product

United States

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